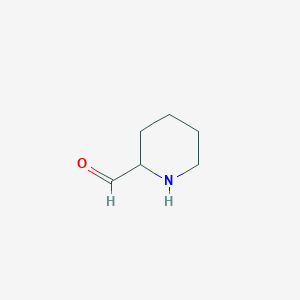

Piperidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLCYFVJQKWNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451135 | |

| Record name | Piperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-20-0 | |

| Record name | Piperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of Piperidine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged motif in a vast number of pharmaceuticals and natural products. Specifically, enantiomerically pure piperidine-2-carbaldehyde and its derivatives are crucial building blocks in the synthesis of complex alkaloids and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on organocatalytic, chiral auxiliary-based, and catalytic dynamic resolution strategies. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Organocatalytic Biomimetic Mannich Reaction

A highly effective and biomimetic approach for the synthesis of 2-substituted piperidines, including precursors to this compound, has been developed by Bella and coworkers. This method relies on the L-proline-catalyzed Mannich reaction between in situ generated Δ¹-piperideine and a suitable ketone, such as ethyl acetoacetate, to furnish the corresponding β-amino ketone with high enantioselectivity.[1][2] This adduct can then be converted to the target carbaldehyde.

Quantitative Data

| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| L-proline | Ethyl acetoacetate | Acetonitrile | 4 | 72 | 75 | 95 | [1] |

| L-proline | Acetone | Acetonitrile | 4 | 120 | 60 | 97 | [1] |

Experimental Protocol: Proline-Catalyzed Synthesis of Ethyl 2-((R)-piperidin-2-yl)-3-oxobutanoate

-

Materials: Δ¹-piperideine (generated in situ from N-chloropiperidine), ethyl acetoacetate, L-proline, acetonitrile.

-

Procedure: To a solution of freshly prepared Δ¹-piperideine (1.0 eq) in acetonitrile, ethyl acetoacetate (1.5 eq) and L-proline (20 mol%) are added.

-

The reaction mixture is stirred at 4 °C for 72 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathway

Caption: Proline-catalyzed biomimetic Mannich reaction.

Synthesis from Phenylglycinol-Derived Chiral Lactams

The use of chiral auxiliaries provides a robust and predictable method for controlling stereochemistry. The research groups of Amat and Husson have extensively developed the use of phenylglycinol-derived δ-lactams for the enantioselective synthesis of a wide range of piperidine alkaloids.[3][4] This strategy involves the cyclocondensation of a δ-oxoacid with an enantiopure amino alcohol, followed by stereoselective functionalization at the C-2 position and subsequent removal of the chiral auxiliary.

Quantitative Data

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Overall Yield (%) | Reference |

| (R)-Phenylglycinol | MeI | >98:2 | ~50-60 | [4] |

| (R)-Phenylglycinol | PhCH₂Br | >98:2 | ~50-60 | [4] |

Experimental Protocol: Synthesis of Chiral this compound Precursor

-

Step 1: Lactam Formation: A solution of a suitable δ-oxoacid and (R)-phenylglycinol in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is evaporated, and the crude bicyclic lactam is purified by crystallization or chromatography.

-

Step 2: C-2 Alkylation: The lactam is deprotonated at a low temperature (e.g., -78 °C) with a strong base like lithium diisopropylamide (LDA). The resulting enolate is then quenched with a suitable electrophile (e.g., a protected hydroxymethylating agent).

-

Step 3: Reductive Cleavage of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis (e.g., using H₂ and Pd/C) or by reduction with a hydride reagent (e.g., LiAlH₄) to yield the N-protected 2-substituted piperidine.

-

Step 4: Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane).

Experimental Workflow

Caption: Synthesis via a phenylglycinol-derived lactam.

Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

Catalytic dynamic resolution (CDR) offers an elegant and atom-economical approach to enantioselective synthesis. The work of Gawley and Coldham has demonstrated the feasibility of a CDR of N-Boc-2-lithiopiperidine.[2][5][6][7] In this process, a racemic mixture of the organolithium species is generated and then resolved in the presence of a substoichiometric amount of a chiral ligand. The faster-reacting diastereomeric complex is trapped by an electrophile, leading to an enantioenriched product.

Quantitative Data

| Chiral Ligand | Electrophile | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| (-)-Sparteine | Me₃SiCl | Et₂O | -78 | 85 | 93 | [5] |

| (+)-Sparteine Surrogate | DMF | Et₂O | -78 | 70 | 88 | [2] |

Experimental Protocol: Catalytic Dynamic Resolution for the Synthesis of (R)-N-Boc-2-formylpiperidine Precursor

-

Materials: N-Boc-piperidine, sec-butyllithium, (-)-sparteine (or other chiral ligand), diethyl ether, N,N-dimethylformamide (DMF).

-

Procedure: To a solution of N-Boc-piperidine and (-)-sparteine (1.1 eq) in diethyl ether at -78 °C is added sec-butyllithium (1.1 eq) dropwise.

-

The resulting solution of the chiral lithiated piperidine is stirred at -78 °C for 1 hour.

-

DMF (1.5 eq) is then added, and the reaction is stirred for an additional 30 minutes at -78 °C.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Logical Relationship

Caption: Catalytic dynamic resolution of 2-lithiopiperidine.

This guide provides a comprehensive overview of key enantioselective strategies for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of stereochemical purity. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Piperidine-2-carbaldehyde from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable multi-step synthesis of piperidine-2-carbaldehyde from a readily available pyridine precursor. The synthesis is broken down into three key stages: oxidation of 2-methylpyridine, protection of the resulting aldehyde, and subsequent reduction of the pyridine ring to piperidine, followed by deprotection. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the chemical pathway and experimental workflows to aid in practical application.

Overview of the Synthetic Pathway

The conversion of pyridine to this compound is most effectively achieved through a multi-step process. A common and efficient route begins with the oxidation of 2-methylpyridine (2-picoline) to pyridine-2-carbaldehyde. To prevent unwanted side reactions during the subsequent reduction of the aromatic ring, the aldehyde functional group is protected, typically as an acetal. The protected intermediate then undergoes catalytic hydrogenation to reduce the pyridine ring to a piperidine. Finally, the protecting group is removed to yield the target compound, this compound.

Caption: Overall synthetic pathway from pyridine to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound. The quantitative data, including reaction conditions and yields, are summarized in tables for easy comparison and reference.

Step 1: Oxidation of 2-Methylpyridine to Pyridine-2-carbaldehyde

The initial step involves the oxidation of 2-methylpyridine to pyridine-2-carbaldehyde. A common method for this transformation is the reaction with selenium dioxide.

Experimental Protocol:

A mixture of 2-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq) in a suitable solvent such as dioxane or water is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford pyridine-2-carbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyridine | Generic Protocol |

| Oxidizing Agent | Selenium Dioxide | Generic Protocol |

| Stoichiometry | 1.1 eq SeO₂ | Generic Protocol |

| Solvent | Dioxane or Water | Generic Protocol |

| Temperature | Reflux | Generic Protocol |

| Reaction Time | 4-8 hours | Generic Protocol |

| Typical Yield | 60-75% | Generic Protocol |

Step 2: Protection of Pyridine-2-carbaldehyde as a Diethyl Acetal

To avoid reduction of the aldehyde group during the subsequent hydrogenation of the pyridine ring, it is protected as an acetal.

Experimental Protocol:

Pyridine-2-carbaldehyde (1.0 eq) is dissolved in anhydrous ethanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or anhydrous hydrogen chloride, is added. The mixture is stirred at room temperature, and the formation of the acetal is monitored by TLC. Once the reaction is complete, the acid catalyst is neutralized with a base, for example, sodium ethoxide. The solvent is removed under reduced pressure, and the resulting crude 2-(diethoxymethyl)pyridine is purified by distillation.

| Parameter | Value | Reference |

| Starting Material | Pyridine-2-carbaldehyde | Generic Protocol |

| Protecting Group | Diethyl Acetal | Generic Protocol |

| Reagents | Anhydrous Ethanol, PTSA | Generic Protocol |

| Solvent | Anhydrous Ethanol | Generic Protocol |

| Temperature | Room Temperature | Generic Protocol |

| Reaction Time | 12-24 hours | Generic Protocol |

| Typical Yield | 85-95% | Generic Protocol |

Step 3: Catalytic Hydrogenation of 2-(Diethoxymethyl)pyridine

The protected pyridine derivative undergoes catalytic hydrogenation to reduce the aromatic ring to a piperidine ring.

Experimental Protocol:

2-(Diethoxymethyl)pyridine (1.0 eq) is dissolved in a solvent such as ethanol or acetic acid. A hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina, is added to the solution.[1][2] The mixture is then subjected to hydrogen gas at elevated pressure in a hydrogenation apparatus. The reaction is monitored by the uptake of hydrogen. After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude 2-(diethoxymethyl)piperidine.

| Parameter | Value | Reference |

| Starting Material | 2-(Diethoxymethyl)pyridine | [1] |

| Catalyst | Platinum(IV) Oxide (PtO₂) | [1] |

| Solvent | Acetic Acid | [1] |

| Hydrogen Pressure | 70 bar | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | High | [1] |

Step 4: Deprotection to Yield this compound

The final step is the hydrolysis of the acetal to regenerate the aldehyde functionality.

Experimental Protocol:

The crude 2-(diethoxymethyl)piperidine is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute hydrochloric acid). The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis. The reaction mixture is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 2-(Diethoxymethyl)piperidine | Generic Protocol |

| Reagents | Aqueous HCl, Acetone | Generic Protocol |

| Temperature | Room Temperature | Generic Protocol |

| Reaction Time | 2-4 hours | Generic Protocol |

| Typical Yield | 70-85% | Generic Protocol |

Workflow and Process Visualization

The following diagrams illustrate the key experimental workflows for the synthesis.

Caption: Workflow for the protection of pyridine-2-carbaldehyde.

Caption: Workflow for hydrogenation and subsequent deprotection.

Conclusion

The synthesis of this compound from pyridine is a valuable transformation in medicinal chemistry and drug development. The multi-step approach presented in this guide, involving oxidation, protection, reduction, and deprotection, offers a reliable and scalable method for obtaining the desired product. The provided experimental protocols and quantitative data serve as a practical resource for researchers and scientists in the field. Careful optimization of each step, particularly the catalytic hydrogenation, will ensure high yields and purity of the final compound.

References

An In-depth Technical Guide to the Chemical Properties of Piperidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2-carbaldehyde, also known as 2-formylpiperidine, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, featuring a piperidine ring substituted with an aldehyde group at the 2-position, provides two reactive centers for a variety of chemical transformations. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and natural product analogues. The piperidine moiety is a prevalent scaffold in numerous bioactive compounds, and the aldehyde group offers a gateway for constructing diverse molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule that exists as a racemic mixture unless synthesized through stereospecific methods. While extensive experimental data for the unprotected compound is scarce in publicly available literature, its properties can be inferred from data on its protected analogues and related compounds. The hydrochloride salt is a common commercially available form.[1]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| CAS Number | 144876-20-0 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Formylpiperidine, 2-Piperidinecarboxaldehyde | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| XLogP3-AA | 0.2 | [2] |

Synthesis

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, 2-piperidinemethanol. To prevent side reactions with the secondary amine of the piperidine ring, it is typically protected prior to the oxidation step. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. Mild oxidation reagents are employed to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) and Swern oxidation are effective methods for this transformation.[4][5][6][7][8][9][10]

Experimental Protocol: Synthesis of N-Boc-piperidine-2-carbaldehyde via Dess-Martin Oxidation

This protocol describes the synthesis of the N-protected form of this compound. The Boc protecting group can be subsequently removed under acidic conditions if the free amine is required.

Materials:

-

N-Boc-2-piperidinemethanol

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure: [4]

-

Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add Dess-Martin periodinane (1.2 equivalents) to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidinaldehyde.

-

The crude product can be purified by flash column chromatography on silica gel.

Caption: Synthesis Workflow of N-Boc-piperidine-2-carbaldehyde.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, characteristic peaks can be predicted based on its functional groups and the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | - Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet) - Proton on C2: ~3.0-3.5 ppm (multiplet) - Protons on C6 (axial and equatorial): ~2.6-3.1 ppm (multiplets) - Protons on C3, C4, C5: ~1.2-1.9 ppm (complex multiplets) - NH proton: Broad signal, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~200-205 ppm - Carbon C2: ~60-65 ppm - Carbon C6: ~45-50 ppm - Carbons C3, C4, C5: ~20-30 ppm |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1720-1740 cm⁻¹ - C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ - N-H stretch: Medium absorption around 3300-3500 cm⁻¹ - C-H stretch (alkane): Strong absorptions around 2850-2960 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 113 - Major Fragmentation: Loss of the formyl group ([M-29]⁺), alpha-cleavage of the piperidine ring. |

Note: These are predicted values and may vary in experimental conditions.

Reactivity and Stability

The reactivity of this compound is characterized by the chemistry of its two functional groups: the secondary amine of the piperidine ring and the aldehyde group.

Reactivity of the Aldehyde Group

The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, piperidine-2-carboxylic acid.

-

Reduction: Can be reduced to the primary alcohol, 2-piperidinemethanol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

-

Aldol and Related Condensations: Can act as an electrophile in reactions with enolates or other carbon nucleophiles.

-

Formation of Imines and Enamines: Reacts with primary and secondary amines, respectively.

Reactivity of the Piperidine Ring

The secondary amine in the piperidine ring is nucleophilic and basic. It can undergo:

-

N-Alkylation, N-Acylation, N-Arylation: Reaction with electrophiles to form substituted piperidines.

-

Salt Formation: Reacts with acids to form piperidinium salts.

The interplay between these two functional groups allows for complex synthetic strategies, such as intramolecular cyclizations.

Caption: General Reactivity of this compound.

Stability

This compound, like other aldehydes, can be susceptible to oxidation upon prolonged exposure to air. The piperidine ring itself is generally stable under normal conditions.[14] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.[15] The N-protected derivatives, such as N-Boc-2-piperidinaldehyde, exhibit enhanced stability.[3]

Applications in Drug Discovery and Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs. The ability to introduce diverse substituents at the 2-position via the aldehyde functionality makes this compound a valuable starting material for generating libraries of compounds for biological screening. Its derivatives have been investigated for a variety of therapeutic targets. For instance, annulation reactions with 1,3-dicarbonyl compounds can yield tetrahydroindolizine cores, which are present in several biologically active natural products.[1]

Conclusion

This compound is a versatile and valuable synthetic intermediate for the construction of complex piperidine-containing molecules. Its dual functionality allows for a wide range of chemical transformations, making it a key tool for medicinal chemists and researchers in drug discovery. While detailed physicochemical and spectroscopic data for the unprotected compound are not extensively documented, its synthesis and reactivity are well-understood, primarily through its N-protected derivatives. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Formylpiperidine | C6H11NO | CID 10996990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ekwan.github.io [ekwan.github.io]

- 13. m.youtube.com [m.youtube.com]

- 14. N-Formylpiperidine(2591-86-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Piperidine-2-carbaldehyde (CAS No. 144876-20-0). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar piperidine derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Notes |

| ~9.5 - 9.7 | Singlet (s) or Doublet (d) | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded. It may appear as a singlet or a doublet due to coupling with the adjacent C2 proton. |

| ~3.0 - 3.2 | Multiplet (m) | H-2 | The proton on the carbon bearing the aldehyde group. |

| ~2.6 - 3.0 | Multiplet (m) | H-6 (equatorial & axial) | Protons on the carbon adjacent to the nitrogen. |

| ~1.2 - 1.9 | Multiplet (m) | H-3, H-4, H-5 | The remaining methylene protons of the piperidine ring. |

| Variable | Broad Singlet (br s) | N-H | The chemical shift is dependent on solvent and concentration. May exchange with D₂O. |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Notes |

| ~200 - 205 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded. |

| ~60 - 65 | C-2 | The carbon atom attached to the aldehyde group. |

| ~45 - 50 | C-6 | The carbon atom adjacent to the nitrogen. |

| ~20 - 35 | C-3, C-4, C-5 | The remaining methylene carbons of the piperidine ring. |

Table 3: Expected IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |

| ~2720 | Weak | C-H Stretch (Aldehyde) |

| ~1720 - 1740 | Strong | C=O Stretch (Aldehyde) |

| ~1100 - 1200 | Medium | C-N Stretch |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Fragmentation | Notes |

| 113 | [M]⁺ | Molecular ion peak. |

| 112 | [M-H]⁺ | Loss of a hydrogen radical. |

| 84 | [M-CHO]⁺ | Loss of the formyl group, a common fragmentation for aldehydes. This corresponds to the piperidine ring fragment. |

| 56 | Further fragmentation of the piperidine ring. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard pulse-acquire sequence.

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak is used as an internal standard.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse-acquire sequence.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Referencing: The solvent peak is used as an internal standard.

-

2.2 IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

ESI-MS Protocol (for soft ionization):

-

Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of the nitrogen atom.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to identify the protonated molecule [M+H]⁺.

-

MS/MS Scan: For structural elucidation, select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to obtain a rich fragmentation spectrum.

-

-

EI-MS Protocol (for fragmentation analysis):

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Commercial Availability of Piperidine-2-carbaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Piperidine-2-carbaldehyde and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the construction of complex therapeutic scaffolds.

The piperidine moiety is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for further chemical modification.[1][2] this compound, in particular, is a key intermediate, offering a reactive aldehyde functionality for the construction of more complex molecular architectures, notably in the synthesis of indole alkaloids and their analogues.[3][4]

Commercial Sourcing and Specifications

This compound is commercially available from a variety of chemical suppliers, primarily in the form of its more stable hydrochloride salt or as N-protected derivatives. The parent compound, being a secondary amine with a reactive aldehyde, can be prone to self-condensation and oxidation. For this reason, suppliers often provide it in protected forms to ensure stability and handling ease.

Key chemical identifiers and typical specifications from various suppliers are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Representative Suppliers |

| This compound | 144876-20-0 | C₆H₁₁NO | 113.16 | ≥98% | ChemScene, BLD Pharm |

| This compound hydrochloride | 1159825-30-5 | C₆H₁₂ClNO | 149.62 | 90% - 97% | Sigma-Aldrich, Amadis Chemical |

| N-Cbz-piperidine-2-carbaldehyde | 105706-76-1 | C₁₄H₁₇NO₃ | 247.29 | ≥97% | Santa Cruz Biotechnology, Cenmed |

| 1-Boc-piperidine-2-carboxaldehyde | 137076-22-3 | C₁₁H₁₉NO₃ | 213.27 | 95% - 97% | Fisher Scientific, Sigma-Aldrich |

Storage Conditions: Due to the potential for instability, it is generally recommended to store this compound and its derivatives under an inert atmosphere, refrigerated (2-8°C), and protected from light.[5][6] The hydrochloride salt offers enhanced stability for long-term storage.

Experimental Protocols: Synthesis of N-Boc-Piperidine-2-carbaldehyde

For many synthetic applications, particularly in multi-step sequences, the use of an N-protected form of this compound is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-Piperidine-2-carbaldehyde is typically achieved through the oxidation of the corresponding commercially available alcohol, N-Boc-2-piperidinemethanol. Two common and effective oxidation methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. These methods are favored for their mild reaction conditions and high yields.[1][7]

Protocol 1: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][8]

Materials:

-

N-Boc-2-piperidinemethanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise, ensuring the temperature remains close to 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperidine-2-carbaldehyde.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also highly effective for the oxidation of primary alcohols to aldehydes.[7]

Materials:

-

N-Boc-2-piperidinemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -60°C.

-

After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60°C.

-

Stir the mixture for 30 minutes at -78°C.

-

Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at -78°C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by flash column chromatography on silica gel as needed.

Application in the Synthesis of Biologically Active Molecules: The Pictet-Spengler Reaction

A prominent application of this compound is in the Pictet-Spengler reaction to construct the tetrahydro-β-carboline scaffold.[9] This reaction is a cornerstone in the synthesis of numerous indole alkaloids and their analogues, many of which exhibit significant biological activity.[3][4] For instance, the tetrahydro-β-carboline core is a key feature in compounds designed as phosphodiesterase inhibitors, such as tadalafil and its analogues.[5][6]

The following experimental workflow illustrates the synthesis of a piperidinyl-β-carboline, a key intermediate for the development of novel therapeutic agents.

Protocol 3: Pictet-Spengler Reaction and Subsequent Functionalization

This protocol details the acid-catalyzed condensation of N-Boc-piperidine-2-carbaldehyde with tryptamine, followed by deprotection and further derivatization.

Materials:

-

N-Boc-piperidine-2-carbaldehyde

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Appropriate carboxylic acid/acyl chloride or alkyl halide for derivatization

-

Coupling agents (e.g., HATU, HOBt) or base (e.g., triethylamine) for derivatization

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Pictet-Spengler Reaction

-

Dissolve tryptamine (1.0 equivalent) and N-Boc-piperidine-2-carbaldehyde (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add trifluoroacetic acid (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline, which can be purified by column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C.

-

Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline.

Step 3: N-Functionalization (Example: Amide Coupling)

-

Dissolve the deprotected β-carboline from Step 2 (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent like DMF.

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

This modular synthetic approach allows for the generation of a library of diverse β-carboline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct commercial availability is limited due to stability concerns, its hydrochloride salt and N-protected derivatives are widely available from numerous suppliers. The straightforward synthesis of N-protected this compound from the corresponding alcohol via mild oxidation methods like the Dess-Martin or Swern oxidation makes it a practical starting material for research and development. Its utility is particularly highlighted in the Pictet-Spengler reaction for the construction of β-carboline scaffolds, which are central to the development of new therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Synthesis of novel tadalafil analogues and their evaluation as phosphodiesterase inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of β-Carboline Dimers Based on the Structure of Neokauluamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Aldehyde Moiety in Piperidine-2-carbaldehyde: A Hub of Synthetic Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. When functionalized with an aldehyde group at the 2-position, as in piperidine-2-carbaldehyde, the molecule becomes a versatile building block, primed for a multitude of chemical transformations. The reactivity of this aldehyde group, influenced by the adjacent nitrogen atom and the stereochemistry of the ring, allows for the construction of complex molecular architectures. This guide provides a detailed exploration of the key reactions involving the aldehyde group of this compound, with a focus on its N-protected forms, which are more commonly used in synthesis to prevent undesired side reactions.

General Reactivity and the Influence of the N-Protecting Group

The aldehyde group is inherently electrophilic and susceptible to nucleophilic attack. In this compound, the proximity of the nitrogen atom can influence the aldehyde's reactivity through inductive effects and by participating in chelation-controlled reactions, particularly when N-unprotected. However, to achieve selective transformations and improve solubility in organic solvents, the piperidine nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. The N-Boc group modulates the electronic properties and steric environment of the molecule, ensuring predictable outcomes in reactions involving the aldehyde functionality.

Key Reactions and Methodologies

The aldehyde functionality of N-Boc-piperidine-2-carbaldehyde is a gateway to a variety of important chemical transformations, including reductions, oxidations, carbon-carbon bond formations, and carbon-nitrogen bond formations.

Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding (N-Boc-piperidin-2-yl)methanol, a valuable chiral building block. Mild reducing agents like sodium borohydride are highly effective for this purpose.

Quantitative Data: Reduction of N-Boc-piperidine-2-carbaldehyde

| Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 4 | >95 | General Knowledge[1][2] |

| Sodium Borohydride (NaBH₄) | THF/MeOH | Reflux | - | High | [3] |

Experimental Protocol: Reduction with Sodium Borohydride [1][2]

-

Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude (N-Boc-piperidin-2-yl)methanol.

-

Purify the product by silica gel column chromatography if necessary.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organozinc reagents, to the aldehyde group allows for the creation of new carbon-carbon bonds and the formation of chiral secondary alcohols. These reactions can often proceed with high diastereoselectivity, which is influenced by the N-protecting group and the reaction conditions. Chelation control can be a dominant factor, particularly with certain Lewis acidic reagents.

Quantitative Data: Diastereoselective Addition to Aldehydes

| Aldehyde Substrate (Analogue) | Nucleophile | Lewis Acid/Conditions | Solvent | d.r. (syn:anti) | Yield (%) | Reference |

| N-Boc-aziridine-2-carbaldehyde | MeMgBr | - | Et₂O | >95:5 | 85 | [4] |

| Carbohydrate-derived nitrone | n-Octyl-MgBr | CeCl₃ | THF | 95:5 | 75 | [5] |

Experimental Protocol: Grignard Addition (General) [4][5]

-

Dry all glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF (20 volumes).

-

Cool the solution to -78 °C.

-

Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise over 30 minutes, keeping the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the diastereomeric alcohol products by silica gel column chromatography.

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting the aldehyde into an alkene. The HWE reaction, using a phosphonate carbanion, is often preferred as it typically provides excellent stereoselectivity for the (E)-alkene and the water-soluble phosphate byproduct is easily removed.[6]

Quantitative Data: Olefination Reactions

| Reaction | Aldehyde | Reagent | Base | Conditions | Yield (%) | E/Z Ratio | Reference |

| HWE | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF, 0 °C to RT | 95 | >95:5 (E) | [6] |

| Wittig (aq.) | Benzaldehyde | Methyl bromoacetate / PPh₃ | NaHCO₃ | H₂O, RT, 1h | ~70 | - |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General) [6]

-

Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (15 volumes).

-

Cool the suspension to 0 °C.

-

Add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC, typically 2-12 hours).

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to yield the α,β-unsaturated ester.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst, typically piperidine or an ammonium salt, to form a new carbon-carbon double bond.[7][8]

Quantitative Data: Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | Aromatic Aldehydes | Malononitrile | None | Water/Glycerol | 24 | 71-99 |[7] | | Benzaldehyde | Malononitrile | Ammonium Acetate | None (Sonication) | <0.15 | >95 |[9] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]

-

In a round-bottom flask, combine N-Boc-piperidine-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq).

-

Add ethanol or isopropanol as a solvent (5 volumes).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol or purify by column chromatography to obtain the 2-(piperidin-2-ylmethylene)malononitrile derivative.

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot reaction. The process involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

Quantitative Data: Reductive Amination

| Aldehyde Substrate | Amine | Reducing Agent | Conditions | Yield (%) | Reference |

| Various Aldehydes | Primary Amines | NaBH(OAc)₃ | DCE, RT, 1-4h | 70-95 | [11] |

| Dicarbonyls | Benzylamine | NaBH₃CN | MeOH, AcOH | Good | [12] |

Experimental Protocol: Reductive Amination with Benzylamine [11]

-

To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 15 volumes), add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the N'-benzyl-(N-Boc-piperidin-2-yl)methanamine.

Conclusion

The aldehyde group in N-protected this compound is a highly valuable functional handle for synthetic chemists. Its predictable reactivity allows for reliable transformations including reduction, nucleophilic addition, olefination, condensation, and reductive amination. These reactions, often proceeding with high yields and potential for stereocontrol, provide robust pathways to a diverse range of complex piperidine-containing molecules essential for drug discovery and development. The protocols and data presented herein serve as a guide for researchers looking to leverage the synthetic potential of this versatile building block.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. benchchem.com [benchchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 12. soc.chim.it [soc.chim.it]

Conformational Landscape of Piperidine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-2-carbaldehyde, a key heterocyclic building block, possesses a flexible six-membered ring and a rotatable substituent, giving rise to a complex conformational landscape that is crucial for its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, drawing upon established principles of stereochemistry and findings from spectroscopic and computational studies of related piperidine derivatives. The document details the primary chair conformations, the axial-equatorial equilibrium of the carbaldehyde group, and the influence of the nitrogen lone pair and potential intramolecular interactions. Methodologies for experimental and computational conformational analysis are presented, offering a framework for the detailed characterization of this and similar molecules.

Introduction

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and natural products. The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets, profoundly influencing its efficacy and pharmacokinetic properties. This compound, as a versatile synthetic intermediate, presents a foundational case study for understanding the conformational behavior of 2-substituted piperidines. Its conformational equilibrium is governed by a delicate balance of steric and electronic effects, including the A-value of the formyl group, gauche interactions, and potential intramolecular hydrogen bonding. A thorough understanding of this equilibrium is paramount for rational drug design and the development of stereoselective synthetic methodologies.

Conformational Isomers of this compound

The conformational analysis of this compound is centered around two key structural features: the ring inversion of the piperidine core and the orientation of the C2-substituent.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. This results in two primary chair conformers that are in rapid equilibrium at room temperature. In this compound, this equilibrium involves the interconversion of the carbaldehyde group between an axial and an equatorial position.

Axial vs. Equatorial Conformers

The relative stability of the axial and equatorial conformers of the carbaldehyde group is a central aspect of the conformational analysis.

-

Equatorial Conformer: The substituent is directed away from the bulk of the ring, generally representing the sterically more favorable position.

-

Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to potentially destabilizing 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

Influence of the Nitrogen Lone Pair and Intramolecular Interactions

The nitrogen atom in the piperidine ring introduces additional complexity. The orientation of the nitrogen's lone pair of electrons can influence the conformational equilibrium. Furthermore, in the case of this compound, there is the potential for the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the carbaldehyde group. This interaction, if present, would likely favor specific conformations. The existence and strength of such a hydrogen bond are dependent on the solvent and the relative orientation of the interacting groups. In the axial conformer, the proximity of the N-H bond and the carbaldehyde group may facilitate this interaction.

Recent computational studies, such as the work by Joseph et al. on this compound, have employed Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to investigate these intramolecular interactions and their effect on the conformational landscape[1].

Quantitative Conformational Analysis Data

While a comprehensive experimental dataset specifically for this compound is not available in the public domain at the time of this writing, data from analogous 2-substituted piperidines and computational studies provide valuable insights. A recent study by Joseph et al. appears to contain detailed quantitative data; however, the full text is not yet widely accessible[1]. The following tables summarize the expected and inferred data based on related compounds.

Table 1: Calculated Conformational Energies of this compound Conformers

| Conformer | Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Chair | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 0.00 (Reference) | >95 (Estimated) |

| Axial-Chair | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | Data not available | <5 (Estimated) |

| Twist-Boat | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | Data not available | <<1 (Estimated) |

Note: Specific energy values are pending access to dedicated literature. The equatorial conformer is expected to be the most stable in the gas phase due to minimized steric interactions.

Table 2: Key Dihedral Angles for the Most Stable Conformer (Equatorial-Chair)

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (°) |

| Ring Puckering | N1 | C2 | C3 | C4 | ~55-60 |

| Ring Puckering | C2 | C3 | C4 | C5 | ~55-60 |

| Substituent Orientation | N1 | C2 | C(aldehyde) | O | Data not available |

Table 3: Predicted ¹H-NMR Coupling Constants for Conformational Analysis

| Coupling | Protons | Expected Value (Hz) - Equatorial CHO | Expected Value (Hz) - Axial CHO |

| ³J(H,H) | H2a - H3a | ~10-13 | ~2-5 |

| ³J(H,H) | H2a - H3e | ~2-5 | ~2-5 |

| ³J(H,H) | H6a - H5a | ~10-13 | ~10-13 |

| ³J(H,H) | H6a - H5e | ~2-5 | ~2-5 |

Note: 'a' denotes axial and 'e' denotes equatorial. The coupling constants involving the proton at C2 are expected to be highly informative of the carbaldehyde group's orientation.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental tool for studying conformational equilibria in solution.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the chemical shifts and coupling constants of the ring protons, particularly the proton at C2. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle (Karplus relationship) and can be used to distinguish between axial and equatorial orientations of the C2 substituent.

-

-

Advanced NMR Techniques:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions, which can help to confirm the relative orientation of substituents.

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the conformational equilibrium and potentially "freeze out" individual conformers at low temperatures.

-

Computational Protocols

Computational Chemistry provides detailed insights into the energetics and geometries of different conformers.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94) to identify all low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

-

-

NMR Parameter Calculation:

-

Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like GIAO (Gauge-Including Atomic Orbital).

-

Compare the calculated NMR parameters with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

-

Visualization of Workflows

Experimental Workflow for Conformational Analysis

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Workflow for Conformational Analysis

Caption: Computational workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium dominated by the chair conformer with an equatorial carbaldehyde group. This preference is primarily driven by the avoidance of steric 1,3-diaxial interactions. However, the presence of the nitrogen atom and the potential for intramolecular hydrogen bonding can modulate this equilibrium, and the solvent environment is expected to play a significant role. A combined approach of advanced NMR spectroscopy and high-level computational modeling is essential for a complete and accurate description of the conformational landscape of this important molecule. The methodologies and principles outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to investigate the conformational preferences of piperidine derivatives, ultimately enabling a more rational approach to molecular design and reaction development. Further experimental work and access to detailed computational studies will be invaluable in refining the quantitative understanding of the conformational behavior of this compound.

References

An In-depth Technical Guide to the Synthesis of N-protected Piperidine-2-carbaldehyde

Introduction

N-protected piperidine-2-carbaldehydes are pivotal chiral building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The piperidine moiety is a common scaffold found in numerous biologically active molecules and approved drugs.[1] The aldehyde functionality at the C2 position serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions, enabling the construction of complex molecular architectures.[2] The N-protecting group, typically a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is crucial for modulating the reactivity of the piperidine nitrogen and ensuring regioselectivity in subsequent reactions. This guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable intermediates, complete with detailed experimental protocols and a comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of N-protected piperidine-2-carbaldehyde predominantly follows three main pathways, starting from either the corresponding alcohol, a carboxylic acid derivative, or a Weinreb amide. Each route offers distinct advantages concerning starting material availability, reaction conditions, and functional group tolerance.

Figure 1: Overview of primary synthetic routes to N-protected this compound.

Route 1: Oxidation of N-Protected 2-(Hydroxymethyl)piperidine

The most direct route involves the mild oxidation of the corresponding primary alcohol, N-protected 2-(hydroxymethyl)piperidine. This precursor can be synthesized by protecting commercially available 2-piperidinemethanol or by reducing N-protected pipecolic acid esters with reagents like NaBH₄.[3] The key challenge is to prevent over-oxidation to the carboxylic acid.[4] Several modern oxidation methods are well-suited for this transformation.

Figure 2: Key methods for the oxidation of N-protected 2-(hydroxymethyl)piperidine.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5] It employs a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), which operates under neutral conditions at room temperature, making it compatible with a wide array of sensitive functional groups. The reaction is typically fast and clean, with an easy work-up procedure.[5]

Key Characteristics:

-

Mild Conditions: The reaction is performed under neutral pH, which is advantageous for acid-labile substrates.[5]

-

Selectivity: DMP is highly selective for oxidizing alcohols and does not affect many other functional groups.

-

Stoichiometry: It avoids the use of toxic chromium-based reagents and typically uses stoichiometric amounts of the oxidant.

Swern Oxidation

The Swern oxidation utilizes a combination of dimethyl sulfoxide (DMSO) and oxalyl chloride, activated at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (Et₃N).[6][7] This method is renowned for its mildness and broad functional group tolerance.[6]

Key Characteristics:

-

Low Temperature: The reaction must be conducted at low temperatures to ensure the stability of the intermediates.[8]

-

Byproducts: It produces volatile and odorous dimethyl sulfide, requiring the reaction to be performed in a well-ventilated fume hood.[6]

-

Wide Applicability: It is a powerful alternative to metal-based oxidants and is suitable for complex, acid-sensitive molecules.[7][9]

Route 2: Partial Reduction of N-Protected Pipecolic Acid Derivatives

This strategy involves the controlled reduction of an N-protected pipecolic acid derivative, most commonly a methyl or ethyl ester. The challenge lies in stopping the reduction at the aldehyde stage without proceeding to the primary alcohol.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[10][11]

Figure 3: Partial reduction of an N-protected pipecolic acid ester using DIBAL-H.

Reduction with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes.[10] The key to success is precise temperature control. At low temperatures, such as -78 °C, DIBAL-H adds one equivalent of hydride to the ester, forming a tetrahedral intermediate that is stable.[12] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup.[12] If the temperature is allowed to rise before quenching, a second hydride addition can occur, leading to the formation of the corresponding alcohol.[10][13]

Key Characteristics:

-

Temperature Control: Strict adherence to low temperatures (-78 °C) is critical to prevent over-reduction.[10][13]

-

Stoichiometry: Using only one equivalent of DIBAL-H is crucial to stop the reaction at the aldehyde stage.[10]

-

Versatility: DIBAL-H can also reduce other functional groups like nitriles and amides.[11][14]

Route 3: The Weinreb Amide Approach

A more modern and highly controlled method involves the use of a Weinreb amide (N-methoxy-N-methylamide) derivative of N-protected pipecolic acid.[15] The N-protected pipecolic acid is first converted to its Weinreb amide. This intermediate is then treated with a hydride source, such as LiAlH₄ or DIBAL-H. The resulting tetrahedral intermediate is stabilized by chelation with the N-methoxy-N-methyl group, preventing over-addition of the hydride reagent.[16] The aldehyde is released upon acidic workup.

Key Characteristics:

-

High Control: This method effectively eliminates the problem of over-reduction seen with other ester reduction methods.[15]

-

Two-Step Process: It requires the initial preparation of the Weinreb amide from the corresponding carboxylic acid.[16]

-

Broad Compatibility: The stability of the Weinreb amide and the chelated intermediate makes this approach compatible with various reducing agents and reaction conditions.[17]

Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Temperature | Advantages | Disadvantages |

| DMP Oxidation | N-Protected 2-(Hydroxymethyl)piperidine | Dess-Martin Periodinane | Room Temp | Mild, neutral conditions; easy workup; high selectivity.[5] | Reagent can be expensive and is potentially explosive if impure.[18] |

| Swern Oxidation | N-Protected 2-(Hydroxymethyl)piperidine | DMSO, (COCl)₂, Et₃N | -78 °C | Mild; avoids toxic metals; wide functional group tolerance.[6] | Requires cryogenic temperatures; produces odorous byproducts; strict anhydrous conditions needed.[6][8] |

| DIBAL-H Reduction | N-Protected Pipecolic Acid Ester | DIBAL-H | -78 °C | Utilizes readily available esters; good yields.[10] | Strict temperature control is critical to prevent over-reduction to the alcohol.[12][13] |

| Weinreb Amide | N-Protected Pipecolic Acid | N,O-dimethylhydroxylamine; Hydride reagent (e.g., LiAlH₄) | -78 °C to RT | Excellent control, prevents over-reduction; stable intermediate.[15][16] | Requires an extra step to prepare the Weinreb amide.[16] |

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

-

Procedure: To a stirred solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.[5] Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

Protocol 2: Swern Oxidation

-

Procedure: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.5 M) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.[8] Add a solution of anhydrous DMSO (2.5-3.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes.[8] Add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in DCM dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-45 minutes. Add triethylamine (Et₃N, 5.0 eq.) dropwise, and stir the reaction at -78 °C for an additional 30 minutes.[6][8] Allow the reaction to warm slowly to room temperature. Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash sequentially with dilute HCl (1 M), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Protocol 3: DIBAL-H Reduction of an N-Protected Ester

-

Procedure: Dissolve the N-Boc-pipecolic acid methyl ester (1.0 eq.) in anhydrous toluene or DCM (approx. 0.2 M) in a flame-dried flask under a nitrogen atmosphere.[13] Cool the solution to -78 °C. Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.0-1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.[11][13] Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.[13] Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[13] Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours). Separate the layers, and extract the aqueous phase with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by chromatography.

Conclusion